molecular formula C10H8ClNO2S B1631436 Ethyl 2-chloro-6-benzothiazolecarboxylate CAS No. 78485-37-7

Ethyl 2-chloro-6-benzothiazolecarboxylate

Cat. No. B1631436
CAS RN: 78485-37-7
M. Wt: 241.69 g/mol
InChI Key: XISSCVMIXDMKLH-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-benzothiazolecarboxylate is a chemical compound with the CAS Number: 78485-37-7 . It is also known by its IUPAC name, ethyl 2-chloro-1,3-benzothiazole-6-carboxylate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-6-benzothiazolecarboxylate is C10H8ClNO2S . The InChI Key is XISSCVMIXDMKLH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-chloro-6-benzothiazolecarboxylate has a molecular weight of 241.69 . It has a boiling point of 340.5ºC at 760 mmHg . The melting point is 90-92ºC . The density is 1.4±0.1 g/cm3 .

Scientific Research Applications

  • Ethyl 2-chloro-6-benzothiazolecarboxylate is a chemical compound with the CAS Number: 78485-37-7 . It has a molecular weight of 241.7 and its linear formula is C10H8ClNO2S .
  • It’s a solid substance with a melting point between 90-92°C .
  • It’s used as a reagent in chemical synthesis .

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It should be noted that conditions to avoid include heat, flames, and sparks, and materials to avoid include oxidizing agents .

properties

IUPAC Name

ethyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISSCVMIXDMKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507081
Record name Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-benzothiazolecarboxylate

CAS RN

78485-37-7
Record name Ethyl 2-chloro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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